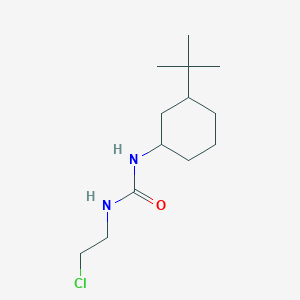

1-(3-Tert-butylcyclohexyl)-3-(2-chloroethyl)urea

Description

Properties

CAS No. |

33082-85-8 |

|---|---|

Molecular Formula |

C13H25ClN2O |

Molecular Weight |

260.80 g/mol |

IUPAC Name |

1-(3-tert-butylcyclohexyl)-3-(2-chloroethyl)urea |

InChI |

InChI=1S/C13H25ClN2O/c1-13(2,3)10-5-4-6-11(9-10)16-12(17)15-8-7-14/h10-11H,4-9H2,1-3H3,(H2,15,16,17) |

InChI Key |

CTSRMQDUESSULG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCCC(C1)NC(=O)NCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Comparisons:

Notes:

Alkylation vs. Carbamoylation

CENUs exert cytotoxicity via alkylation (DNA cross-linking) and carbamoylation (protein inhibition). Structural differences modulate these activities:

Mechanistic Insights :

DNA Repair Inhibition

Carbamoylating activity inhibits DNA repair by targeting DNA polymerase II and repair proteins :

- CCNU : Strong repair inhibition due to high carbamoylation; synergizes with alkylation .

- Chlorozotocin : Minimal repair inhibition (low carbamoylation) but retains efficacy due to alkylation .

- Target Compound : Moderate carbamoylation may balance repair inhibition and toxicity, improving therapeutic index.

Pharmacokinetic and Toxicity Profiles

Distribution and Excretion

Toxicity

- Target Compound: Potential reduction in hematological toxicity due to lower carbamoylation vs. CCNU .

- CCNU/MeCCNU : Dose-limiting myelosuppression and pulmonary toxicity .

- Chlorozotocin : Reduced marrow toxicity (linked to low carbamoylation) .

Therapeutic Implications

- Efficacy : The tert-butyl analog’s high alkylating activity and CNS penetration may enhance efficacy in brain tumors, similar to CCNU .

- Resistance : Cross-link repair capacity (e.g., HT vs. BE cell lines in ) influences response. The compound’s stability may delay repair, overcoming resistance.

- Toxicity Trade-offs : Lower carbamoylation could reduce metabolic byproducts like 2-chloroethyl isocyanate (a repair inhibitor linked to toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.